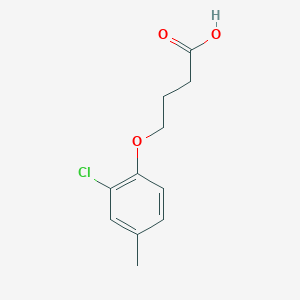

4-(2-Chlor-4-methylphenoxy)butansäure

Übersicht

Beschreibung

4-(2-Chloro-4-methylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Chloro-4-methylphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-4-methylphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Wirksamkeit als Herbizid

MCPB wird hauptsächlich als Herbizid nach dem Auflaufen eingesetzt und ist wirksam gegen eine Vielzahl von breitblättrigen Unkräutern . Es ist besonders nützlich in neu eingesäten Weiden und in Kulturen wie Erbsen und Getreide, die mit Weidelgras oder Klee untergesät sind. Seine Wirkungsweise ist selektiv und systemisch, wobei es sowohl von Blättern als auch von Wurzeln aufgenommen wird und als synthetisches Auxin wirkt .

Umweltwissenschaften: Analyse von Bodenkontaminanten

In den Umweltwissenschaften dient MCPB als Referenzstandard zur Bestimmung des Vorkommens von Herbiziden in Bodenproben. Die Gaschromatographie (GC) ist eine gängige Technik, die für diesen Zweck verwendet wird, und die Standardisierung von MCPB hilft bei der genauen Messung des Kontaminationsgrads des Bodens .

Ökotoxikologie: Auswirkungen auf wild lebende Tiere

Die Auswirkungen der Verbindung auf verschiedene Formen von wild lebenden Tieren werden in der Ökotoxikologie untersucht. MCPB hat eine moderate akute Toxizität für Vögel, Fische, Daphnien, Bienen und Regenwürmer gezeigt. Diese Studien helfen, die Umweltauswirkungen von MCPB zu verstehen und Vorschriften für seine sichere Verwendung zu formulieren .

Biochemie: Forschung zu Hormonrezeptoren

Es wurde festgestellt, dass MCPB eine spezifische Funktion im Bereich der Biochemie hat. Es ist an der Modulation von Steroidhormonrezeptoren beteiligt, die ligandenaktivierte Transkriptionsfaktoren sind, die die Genexpression regulieren und die Zellproliferation und -differenzierung in Zielgeweben beeinflussen .

Mikrobiologie: Studien zum bakteriellen Abbau

Die Forschung in der Mikrobiologie hat den Abbau von MCPB durch Bakterienkulturen untersucht. Das Verständnis des Abbauprozesses von MCPB durch Bakterien kann zu Entwicklungen in der Bioremediation führen, bei der der mikrobielle Stoffwechsel eingesetzt wird, um Schadstoffe aus der Umwelt zu entfernen .

Analytische Chemie: Chromatographietechniken

Die Rolle von MCPB erstreckt sich auch auf die analytische Chemie, wo es bei der Entwicklung und Verfeinerung von Chromatographietechniken verwendet wird. Seine Eigenschaften machen es für die Hochleistungsflüssigchromatographie (HPLC) und die Gaschromatographie (GC) geeignet und tragen zur Weiterentwicklung analytischer Methoden bei .

Toxikologie: Risikobewertung für die menschliche Gesundheit

In der Toxikologie wurde MCPB wegen seiner hohen chronischen Toxizität für Säugetiere in den Fokus gerückt. Dies erfordert eine gründliche Risikobewertung, um sichere Expositionswerte zu ermitteln und sicherzustellen, dass landwirtschaftliche Praktiken, die MCPB betreffen, keine signifikanten Risiken für die menschliche Gesundheit darstellen .

Regulierungsrecht: Richtlinien und Sicherheitsstandards

Schließlich spielt MCPB eine wichtige Rolle in der Regulierungswissenschaft. Sein Zulassungsstatus, seine Nutzungsbeschränkungen und Sicherheitsstandards werden ständig überprüft und aktualisiert. Dies umfasst die Bewertung seines Umweltschicksals, seiner Ökotoxizität und seiner Auswirkungen auf die menschliche Gesundheit, um politische Entscheidungen zu informieren .

Biochemische Analyse

Biochemical Properties

4-(2-Chloro-4-methylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in plant metabolism. It is known to inhibit the activity of certain enzymes that are crucial for the growth and development of weeds. This inhibition disrupts the normal metabolic processes, leading to the death of the targeted plants .

Cellular Effects

The effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In plants, it disrupts the normal hormonal balance, leading to uncontrolled growth and eventual death. In animal cells, it has been observed to cause kidney and liver effects at high doses .

Molecular Mechanism

At the molecular level, 4-(2-Chloro-4-methylphenoxy)butanoic acid exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in the synthesis of essential amino acids and proteins. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in the death of the targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid change over time. The compound is chemically stable and resistant to hydrolysis at pH levels between 5 and 9. In solution, it degrades with a half-life of approximately 2.2 days. Long-term exposure to the compound has been shown to cause persistent effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, it can cause significant toxic effects, including kidney and liver damage. The acute oral LD50 for rats is approximately 4700 mg/kg, indicating a relatively low toxicity compared to other herbicides .

Metabolic Pathways

4-(2-Chloro-4-methylphenoxy)butanoic acid is involved in several metabolic pathways. In soil, it undergoes degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening. In animals, it is excreted in the urine, either unchanged or as 4-chloro-2-methylphenoxyacetic acid. These metabolic processes highlight the compound’s ability to interact with various enzymes and cofactors .

Transport and Distribution

Within cells and tissues, 4-(2-Chloro-4-methylphenoxy)butanoic acid is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, where it exerts its herbicidal effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 4-(2-Chloro-4-methylphenoxy)butanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .

Eigenschaften

IUPAC Name |

4-(2-chloro-4-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

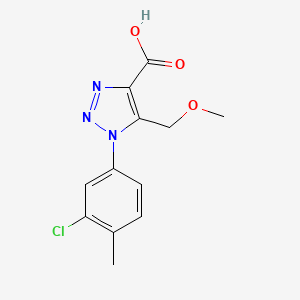

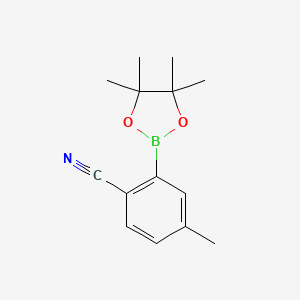

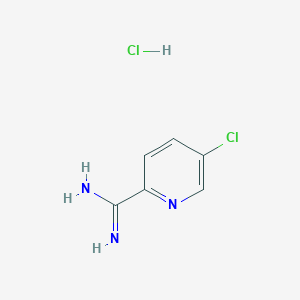

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

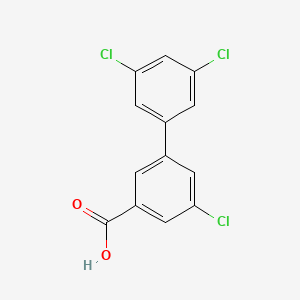

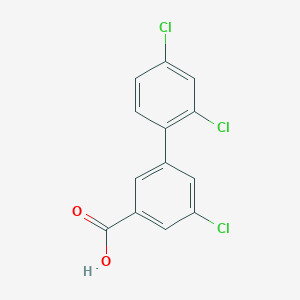

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)